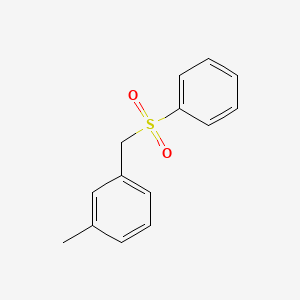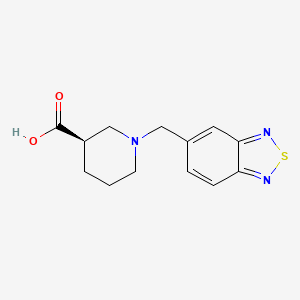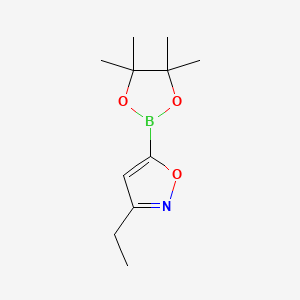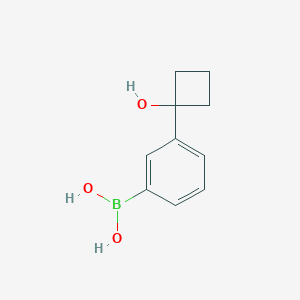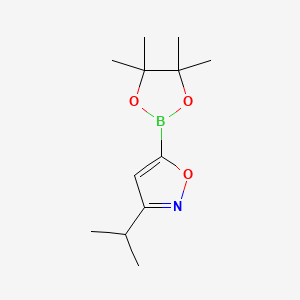
3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole is a compound that has garnered interest in various scientific fields due to its unique structural features and reactivity. This compound contains an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of the boron-containing dioxaborolane group further enhances its chemical versatility, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole typically involves the formation of the oxazole ring followed by the introduction of the dioxaborolane group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequently, the dioxaborolane group can be introduced via a borylation reaction using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and to facilitate scale-up. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The boron-containing dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Amines or alcohols.
Substitution: Various biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Medicine: It is a valuable intermediate in the synthesis of potential drug candidates, particularly in the field of oncology and infectious diseases.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The boron-containing dioxaborolane group can form reversible covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole: Similar structure but contains a sulfur atom instead of oxygen in the ring.
3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-imidazole: Contains an additional nitrogen atom in the ring.
Uniqueness
The uniqueness of 3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole lies in its combination of the oxazole ring and the dioxaborolane group, which imparts distinct reactivity and versatility. This makes it a valuable intermediate for various synthetic applications and a potential candidate for drug development.
Eigenschaften
IUPAC Name |
3-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO3/c1-8(2)9-7-10(15-14-9)13-16-11(3,4)12(5,6)17-13/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFMWTVSRPDMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NO2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(1,3-Benzoxazol-2-yl)-4-(propan-2-ylamino)piperidin-4-yl]methanol](/img/structure/B6748613.png)
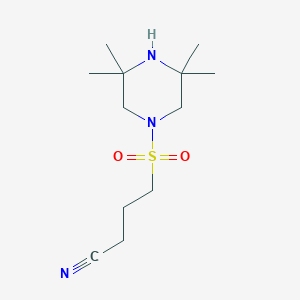
![N-[(3S)-2,2-dimethyl-1,1-dioxothietan-3-yl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6748629.png)
![5-[6,6-Dimethyl-8-(2-phenoxyacetyl)-5-oxa-2,8-diazaspiro[3.5]nonan-2-yl]pyrazine-2-carbonitrile](/img/structure/B6748646.png)
![3-[(4-bromo-7,8-dihydro-5H-1,6-naphthyridin-6-yl)methyl]-4-methyl-1,2,5-oxadiazole](/img/structure/B6748653.png)
![5-[6,6-Dimethyl-8-(pyridine-3-carbonyl)-5-oxa-2,8-diazaspiro[3.5]nonan-2-yl]pyrazine-2-carbonitrile](/img/structure/B6748657.png)
![6-[8-(4-Propan-2-ylbenzoyl)-5-oxa-2,8-diazaspiro[3.5]nonan-2-yl]pyridine-3-carbonitrile](/img/structure/B6748659.png)
![(2R,3S)-4-[(3-methoxy-1,2-thiazol-5-yl)methyl]-2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B6748663.png)
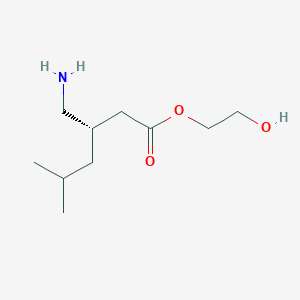
![(1R)-N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B6748672.png)
